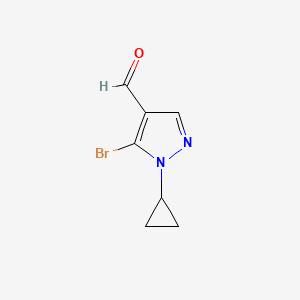
2-((4-Methyl-1,2,5-oxadiazol-3-yl)methoxy)-benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Methyl-1,2,5-oxadiazol-3-yl)methoxy)-benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a 4-methyl-1,2,5-oxadiazole ring through a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methyl-1,2,5-oxadiazol-3-yl)methoxy)-benzaldehyde typically involves the following steps:
Formation of 4-Methyl-1,2,5-oxadiazole: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.
Methoxylation: The 4-methyl-1,2,5-oxadiazole is then reacted with a suitable methoxylating agent, such as dimethyl sulfate or methyl iodide, to introduce the methoxy group.
Aldehyde Formation: The final step involves the introduction of the benzaldehyde moiety. This can be done through a formylation reaction, such as the Vilsmeier-Haack reaction, where the methoxylated oxadiazole is treated with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-((4-Methyl-1,2,5-oxadiazol-3-yl)methoxy)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-((4-Methyl-1,2,5-oxadiazol-3-yl)methoxy)benzoic acid.
Reduction: 2-((4-Methyl-1,2,5-oxadiazol-3-yl)methoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-((4-Methyl-1,2,5-oxadiazol-3-yl)methoxy)-benzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural properties make it suitable for the development of novel materials with specific electronic or optical characteristics.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving aldehyde-reactive enzymes.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
作用机制
The mechanism of action of 2-((4-Methyl-1,2,5-oxadiazol-3-yl)methoxy)-benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity. The oxadiazole ring may also interact with aromatic residues through π-π stacking interactions, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
2-((4-Methyl-1,2,4-oxadiazol-3-yl)methoxy)-benzaldehyde: Similar structure but with a different oxadiazole regioisomer.
2-((4-Methyl-1,3,4-oxadiazol-3-yl)methoxy)-benzaldehyde: Another regioisomer with different electronic properties.
2-((4-Methyl-1,2,5-thiadiazol-3-yl)methoxy)-benzaldehyde: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
2-((4-Methyl-1,2,5-oxadiazol-3-yl)methoxy)-benzaldehyde is unique due to the specific positioning of the oxadiazole ring and the methoxy linkage, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.
属性
分子式 |
C11H10N2O3 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC 名称 |
2-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C11H10N2O3/c1-8-10(13-16-12-8)7-15-11-5-3-2-4-9(11)6-14/h2-6H,7H2,1H3 |
InChI 键 |
GBPSTLYFZXGZNP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NON=C1COC2=CC=CC=C2C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate](/img/structure/B13906031.png)

![4,4,5,5-Tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,8-bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-1,3,2-dioxaborolane](/img/structure/B13906051.png)


![(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-ol](/img/structure/B13906064.png)





![methyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B13906099.png)
